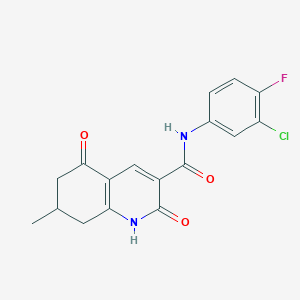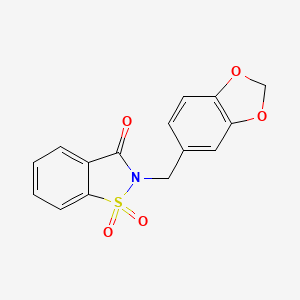![molecular formula C15H18N2O4S2 B5485957 4-[(1-hydroxy-2-methylpropan-2-yl)sulfamoyl]-N-phenylthiophene-2-carboxamide](/img/structure/B5485957.png)
4-[(1-hydroxy-2-methylpropan-2-yl)sulfamoyl]-N-phenylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1-Hydroxy-2-methylpropan-2-yl)sulfamoyl]-N-phenylthiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a sulfamoyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-hydroxy-2-methylpropan-2-yl)sulfamoyl]-N-phenylthiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the thiophene ring, which is functionalized with a carboxamide group. The introduction of the sulfamoyl group is achieved through sulfonation reactions, often using reagents like chlorosulfonic acid or sulfur trioxide. The hydroxy-2-methylpropan-2-yl group is then introduced via nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. This method enhances the yield and purity of the final product while minimizing the production of by-products.
Chemical Reactions Analysis
Types of Reactions
4-[(1-Hydroxy-2-methylpropan-2-yl)sulfamoyl]-N-phenylthiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[(1-Hydroxy-2-methylpropan-2-yl)sulfamoyl]-N-phenylthiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-[(1-hydroxy-2-methylpropan-2-yl)sulfamoyl]-N-phenylthiophene-2-carboxamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The thiophene ring may also interact with hydrophobic pockets within proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(1-Hydroxy-2-methylpropan-2-yl)sulfamoyl]phenylbenzoic acid
- 4-[(1-Hydroxy-2-methylpropan-2-yl)sulfamoyl]phenylthiophene-2-carboxylate
Uniqueness
4-[(1-Hydroxy-2-methylpropan-2-yl)sulfamoyl]-N-phenylthiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiophene ring provides aromatic stability, while the sulfamoyl and carboxamide groups offer versatile sites for chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
4-[(1-hydroxy-2-methylpropan-2-yl)sulfamoyl]-N-phenylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S2/c1-15(2,10-18)17-23(20,21)12-8-13(22-9-12)14(19)16-11-6-4-3-5-7-11/h3-9,17-18H,10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZMHFBMPLSOSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NS(=O)(=O)C1=CSC(=C1)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(2-chlorobenzyl)-1-piperazinyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5485875.png)
![N-cyclopent-3-en-1-yl-5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-amine](/img/structure/B5485880.png)
![7-(4-ethoxyphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5485892.png)
![N'-(2-pyridinylmethylene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B5485893.png)
![(2-CHLORO-4-FLUOROPHENYL)[3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE](/img/structure/B5485901.png)
![4-(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-4-oxobutane-1-sulfonamide](/img/structure/B5485909.png)


![2-morpholin-4-yl-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine;dihydrochloride](/img/structure/B5485939.png)

![1,3-dimethoxy-2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}benzene](/img/structure/B5485943.png)
![2-[5-(4-sec-butoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5485949.png)
![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B5485972.png)
![2-[2-(3,4-dimethoxyphenyl)vinyl]-6-iodo-3-(3-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B5485973.png)
